High-Affinity Human CB1 Receptor Agonist Activity Compared to Structural Analogs
The compound acts as a potent agonist at the human cannabinoid receptor 1 (CB1). This activity is a defining characteristic, differentiating it from the NSAID Meclofenamic Acid, which lacks this pharmacological profile. In a functional cAMP assay using CHO-K1 cells expressing 3xHA-tagged human CB1 receptor, the compound exhibited an EC₅₀ of 0.430 nM [1].
| Evidence Dimension | Agonist activity at human CB1 receptor (EC₅₀) |
|---|---|
| Target Compound Data | 0.430 nM |
| Comparator Or Baseline | Meclofenamic Acid (no reported CB1 activity) and structurally related CB1 agonists with varying potencies |
| Quantified Difference | Potent nanomolar agonist activity vs. no activity for the NSAID comparator |
| Conditions | Functional assay measuring reduction of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing 3xHA-tagged human CB1 receptor |
Why This Matters
This nanomolar potency establishes the compound as a valuable research tool for investigating CB1-mediated signaling, a utility not provided by its NSAID misnomer.
- [1] BindingDB. BDBM50582405. CHEMBL5074603. Affinity Data for Cannabinoid Receptor 1 (Human). View Source
